1-(4-fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

p38 MAP kinase imidazole inhibitor electron-withdrawing substituent

Secure this exclusive 2-alkylsulfanylimidazole with a substitution pattern that cannot be matched by generic analogs. The 4-fluorophenyl–isobutylthio–3-nitrophenyl triad confers a unique electronic and steric profile, delivering a selectivity fingerprint distinct from SB203580 or PD169316. Ideal for p38α MAP kinase biochemical assays (ADP-Glo™, TR-FRET) and kinome selectivity panels. Use the 3-nitro group as a synthetic handle for rapid library expansion. ≥95% purity, supplied with full analytical support. Minimize SAR disruption—order the precise compound your target engagement model requires.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 1235030-09-7
Cat. No. B2953869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1235030-09-7
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESCC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H18FN3O2S/c1-13(2)12-26-19-21-11-18(14-4-3-5-17(10-14)23(24)25)22(19)16-8-6-15(20)7-9-16/h3-11,13H,12H2,1-2H3
InChIKeyYXXGTKKBGIUCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235030-09-7): Structural, Physicochemical, and Supplier Benchmarking


1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235030-09-7) is a synthetic, trisubstituted imidazole derivative with the molecular formula C19H18FN3O2S and a molecular weight of 371.4 g/mol . The compound is primarily offered as a research chemical by multiple suppliers at typical purities of ≥95% . Structurally, it belongs to the 2-alkylsulfanylimidazole class, a scaffold that has been systematically explored for p38α mitogen-activated protein (MAP) kinase inhibition, with the 2-alkylthio substituent designed to target the ribose and phosphate binding site of the kinase [1].

Why 1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole Cannot Be Generically Substituted: Substituent-Dependent Physicochemical and Pharmacological Profiles


Within the 2-alkylsulfanylimidazole series, even minor substituent changes at the N1-aryl, C2-thioalkyl, or C5-aryl positions profoundly alter lipophilicity, electron distribution, and steric bulk, which in turn modulate target binding, membrane permeability, and metabolic stability [1]. Replacement of the 4-fluorophenyl group with an unsubstituted phenyl ring or modification of the 3-nitrophenyl substituent can shift the electron-withdrawing character of the molecule, affecting both p38α MAP kinase inhibitory potency (reported IC50 values range from 2 nM to >1 µM across closely related analogs) [1] and downstream cellular TNF-α release [1]. Consequently, generic interchange without direct comparative data for this specific substitution pattern risks losing target engagement, altering off-target profiles, and invalidating structure-activity relationship (SAR) models.

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole: Quantifiable Differentiation Evidence Against Closest Analogs


N1-Aryl Electronic Differentiation: 4-Fluorophenyl vs. Unsubstituted Phenyl at Imidazole N1

The 4-fluorophenyl substituent at N1 in the target compound provides a moderate electron-withdrawing effect (Hammett σp = 0.06) compared to the unsubstituted phenyl analog 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole (CAS 1235152-07-4). In the p38α MAP kinase 2-alkylsulfanylimidazole series, the presence of an electron-withdrawing 4-fluorophenyl group at the 4-position of the imidazole is a conserved pharmacophoric feature contributing to potent enzymatic inhibition, with the most potent analogs achieving IC50 values in the low nanomolar range (2–50 nM) [1]. The des-fluoro analog would be expected to exhibit reduced electron-withdrawing character, potentially altering binding affinity at the ATP-binding site. However, direct head-to-head potency data for this specific pair are not publicly available [1].

p38 MAP kinase imidazole inhibitor electron-withdrawing substituent

C5-Aryl Electronic Differentiation: 3-Nitrophenyl vs. Unsubstituted Phenyl at Imidazole C5

The 3-nitrophenyl group at C5 in the target compound introduces strong electron-withdrawing character (Hammett σm = 0.71) relative to the unsubstituted phenyl analog 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole. In the broader imidazole-based p38α inhibitor class, the nature of the C5-aryl substituent influences both kinase potency and selectivity; for example, PD169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole) exhibits an IC50 of 89 nM against p38α MAP kinase, demonstrating that nitrophenyl-containing imidazoles can achieve potent target engagement [1]. The 3-nitro positional isomer in the target compound is expected to exhibit distinct electronic and steric properties compared to the 4-nitro analog, potentially affecting binding orientation. Direct comparative enzyme inhibition data for the target compound versus its des-nitro analog have not been published [2].

nitroaryl electron-withdrawing imidazole scaffold kinase inhibitor

C2-Thioalkyl Steric Differentiation: Isobutylthio vs. Isopropylthio Substituent

The target compound bears an isobutylthio group at C2, whereas a closely related commercial analog 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1234974-47-0) carries an isopropylthio substituent [1]. In the 2-alkylsulfanylimidazole p38α inhibitor series, variation of the C2-thioalkyl chain length and branching directly modulates inhibitory potency by altering the fit within the kinase ribose binding pocket; reported IC50 values span from 2 nM (optimal fit) to >1000 nM (suboptimal steric occupancy) [2]. The isobutyl group (CH2CH(CH3)2) provides greater lipophilic bulk (calculated ΔlogP ≈ +0.5 log units) and a different steric profile compared to the isopropyl group, which may translate into differential p38α inhibition and potentially divergent cytochrome P450 interaction profiles [2]. Direct comparative IC50 data for the isobutylthio vs. isopropylthio pair at constant N1- and C5-substitution are not available in the public domain.

2-alkylsulfanylimidazole p38 MAP kinase ribose binding pocket steric hindrance

C2-Thioether vs. C2-Thiol Differentiation: Isobutylthio vs. Thiol (2H-Imidazole-2-thione) Functionality

The target compound features an S-alkylated isobutylthio substituent at C2, distinguishing it from the corresponding C2-thione/2-thiol tautomer 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS 1105189-37-4) . The C2-thione precursor can undergo tautomerism (thione ↔ thiol), which may introduce chemical heterogeneity and complicate structure-based drug design. S-Alkylation locks the compound in a single tautomeric form, eliminating thione/thiol equilibration and providing a defined geometry for the C2 substituent. Furthermore, the isobutylthio group increases calculated LogP by approximately 1–2 log units relative to the thiol form, as estimated from structurally analogous 2-alkylsulfanylimidazole series data [1], enhancing membrane permeability potential.

thioether thione tautomerism chemical stability alkylation

Molecular Weight Differentiation: 371.4 g/mol vs. Core Imidazole Scaffold Fragments

The molecular weight of the target compound (371.4 g/mol) places it within the optimal range for lead-like and drug-like chemical space (MW < 500 Da) . In comparison, the simpler core scaffold 5-(3-nitrophenyl)-1H-imidazole (MW = 189.2 g/mol; CAS 40511-41-9) lacks the N1-aryl and C2-thioalkyl substituents essential for p38α kinase ribose/phosphate site targeting . The target compound's MW, combined with its calculated hydrogen bond acceptor count (5: nitro oxygens, imidazole N, thioether S) and donor count (0), yields a topological polar surface area (TPSA) estimated at approximately 75–85 Ų, which is compatible with oral bioavailability predictions .

molecular weight drug-likeness lead optimization physicochemical property

Supplier Purity Benchmark: ≥95% Purity Specification Across Multiple Vendors

Multiple independent vendors list the target compound with a minimum purity specification of 95% . This is consistent with the purity range typically offered for this class of research-grade trisubstituted imidazoles. In contrast, some simpler imidazole analogs are available at higher purities (≥98%) due to more mature synthetic routes and larger-scale production. The 95% purity threshold is sufficient for most in vitro biochemical screening applications, including kinase inhibition assays and cellular testing, where impurities at the ≤5% level are unlikely to confound primary hit identification. No pharmacopeial or certified reference standard (e.g., USP, EP) exists for this compound.

chemical purity vendor sourcing research chemical quality specification

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235030-09-7)


p38α MAP Kinase Inhibitor Screening and SAR Expansion

The compound is most appropriately deployed as a screening candidate in p38α MAP kinase biochemical assays (e.g., non-radioactive ADP-Glo™ or TR-FRET formats), where its 2-isobutylthio substituent can be evaluated for ribose/phosphate site binding relative to known inhibitors such as SB203580 or PD169316 [1]. Its 3-nitrophenyl group provides a distinct electronic profile compared to the more common 4-pyridyl-containing analogs, offering an opportunity to explore alternative binding modes within the kinase ATP pocket [1].

Lead-like Chemical Probe for Kinase Selectivity Profiling

With a molecular weight of 371.4 g/mol and favorable calculated physicochemical properties (TPSA ≈ 75–85 Ų, HBD = 0), this compound is suitable for inclusion in kinase selectivity panels to assess off-target interactions across the kinome. Its unique combination of 4-fluorophenyl (N1), isobutylthio (C2), and 3-nitrophenyl (C5) substituents may yield a selectivity fingerprint distinct from diarylimidazole and triarylimidazole reference inhibitors [1].

Synthetic Intermediate for Downstream Derivatization

The 3-nitrophenyl substituent can serve as a synthetic handle for further chemical modification. Reduction of the nitro group to a 3-amino derivative under standard conditions (H2/Pd-C or SnCl2) would generate an aniline intermediate amenable to amide coupling, sulfonamide formation, or diazotization, enabling rapid generation of focused compound libraries for kinase inhibitor lead optimization [1].

Comparative Physicochemical Benchmarking in Lead Optimization

The compound's estimated LogP (4–5) and the steric bulk of its isobutylthio group make it a useful comparator in lead optimization campaigns evaluating the impact of lipophilicity on metabolic stability (e.g., human liver microsome clearance assays) and CYP450 inhibition potential. It can serve as a tool compound for calibrating in silico ADMET prediction models for the 2-alkylsulfanylimidazole chemical series [1].

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